Journal Name:Physical Review B
Journal ISSN:2469-9950
IF:3.7
Journal Website:http://journals.aps.org/prb/
Year of Origin:0
Publisher:American Physical Society
Number of Articles Per Year:5095
Publishing Cycle:
OA or Not:Not
Coordination behavior of PPh2{C6H4[CH2N(CH2CH2)2O]-2}: Case study CdCl2[PPh2{C6H4[CH2N(CH2CH2)2O]-2}]
Physical Review B ( IF 3.7 ) Pub Date: 2021-11-09 , DOI: 10.1515/mgmc-2021-0029
The reaction between CdCl2 and PPh2{C6H4 [CH2N(CH2CH2)2O]-2} (1) in a 1:1 molar ratio resulted in the cadmium(II) complex CdCl2[PPh2{C6H4[CH2N(CH2CH2)2O]-2}] (2). The complex 2 was characterized in solution by NMR spectroscopy (1H, 13C, and 31P). Single-crystal X-ray diffraction studies revealed no intramolecular N→P interaction in 1. The phosphane ligand behaves as a P,N chelating moiety in the cadmium complex 2, thus resulting in a species containing distorted tetrahedral environments around cadmium and phosphorus. Short intermolecular interactions CH‧‧‧π aryl and CH‧‧‧O in 1 and CH‧‧‧π aryl and CH‧‧‧Cl in 2 resulted in supramolecular networks.
Detail
Synthesis and structure of [2-((L)-menthoxycarbonyl)ethyl]diphenyltin halides
Physical Review B ( IF 3.7 ) Pub Date: 2021-02-28 , DOI: 10.1515/mgmc-2015-0020
Two [2-((L)-menthoxycarbonyl)ethyl]diphenyltin halides, (L)-MenOCOCH2CH2SnXPh2 (X=Cl, 1; I, 2), have been synthesized and characterized by means of elemental analysis, FT-IR, NMR (1H, 13C, and 119Sn) spectroscopy, and X-ray single crystal diffraction. The tin atoms in 1 and 2 are both five-coordinated and possess the [C3SnOX] (X=Cl and I) trigonal bipyramidal environment with the trigonal plane defined by the three carbon atoms and the axial positions occupied by the halogen atom and internal carbonyl oxygen. There is a five-membered chelate ring in 1 and 2 with the Sn-O distance being 2.4781(16) and 2.512(2) Å, respectively.
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Preparation of skeletally diverse quinazoline-2,4(1H,3H)-diones using Na2SiO3/SnFe2O4 catalytic system through a four-component reaction
Physical Review B ( IF 3.7 ) Pub Date: 2020-05-27 , DOI: 10.1515/mgmc-2020-0008
Abstract Sodium silicate with the formula of Na2SiO3 was used for the four-component reaction of ketones, aldehydes and cyanoacetamide. The effect of SnFe2O4 nano-particles on the catalytic potential of Na2SiO3 was investigated. The desired products synthesized by this method are 5-amino-7-aryl-2,4-dioxo-2,3,4,4a,7,7a,8,9,10,11-decahydro-1H-benzo[i]quinazoline-6-carbonitriles, 5-amino-2,4-dioxo-7-aryl-1,2,3,4,4a,7,7a,8,10,11-decahydropyrano[3,4-i] quinazoline-6-carbonitrile, 5-amino-9-methyl-2,4-dioxo-7-aryl-2,3,4,4a,7,7a,8,9,10,11-decahydro-1H-pyrido[3,4-i] quinazoline-6-carbonitrile and 5-amino-2,4-dioxo-7-aryl-1,2,3,4,4a,7,7a,8,10,11-decahydrothiopyrano[3,4-i]quinazo-line-6-carbonitrile derivatives. This method has advantages of high yields, simple procedure and easy work-up.
Detail
Topological properties of metal-organic frameworks
Physical Review B ( IF 3.7 ) Pub Date: 2020-05-27 , DOI: 10.1515/mgmc-2020-0007
Abstract Metal-organic frameworks (MOFs) are porous materials formed by strong bonds between metal ions and organic ligands to represent very high surface area, large pore volume, excellent chemical stability and unique morphology. Work on synthesis, structures and characteristics of many MOFs shows the importance of these frameworks with versatile applications, such as energy storage devices of excellent electrode materials, gas storage, heterogeneous catalysis, environmental hazard, assessment of chemicals and sensing of different gases. A topological property or index is a numerical invariant that predicts the physicochemical properties of the chemical compounds of the underlying molecular graph or framework. Wiener (1947) created the practice of the topological indices (TI’s) in organic molecules with the reference of boiling point of paraffin. In this paper, we study the two different metal-organic frameworks with respect to the number of increasing layers with metal and organic ligands as well. We also compute the generalized Zagreb index and generalized Zagreb connection index of these frameworks. Moreover, the various indices and connection indices are obtained by using the aforesaid generalized versions. At the end, a comparison is also included between the indices and connection indices with the help of numerical values and their 3D plots.
Detail
Modified Zagreb connection indices of the T-sum graphs
Physical Review B ( IF 3.7 ) Pub Date: 2020-05-01 , DOI: 10.1515/mgmc-2020-0005
Abstract The quantitative structures activity relationships (QSAR) and quantitative structures property relationships (QSPR) between the chemical compounds are studied with the help of topological indices (TI’s) which are the fixed real numbers directly linked with the molecular graphs. Gutman and Trinajstic (1972) defined the first degree based TI to measure the total π-electrone energy of a molecular graph. Recently, Ali and Trinajstic (2018) restudied the connection based TI’s such as first Zagreb connection index, second Zagreb connection index and modified first Zagreb connection index to find entropy and accentric factor of the octane isomers. In this paper, we study the modified second Zagreb connection index and modified third Zagreb connection index on the T-sum (molecular) graphs obtained by the operations of subdivision and product on two graphs. At the end, as the applications of the obtained results for the modified Zagreb connection indices of the T-sum graphs of the particular classes of alkanes are also included. Mainly, a comparision among the Zagreb indices, Zagreb connection indices and modified Zagreb connection indices of the T-sum graphs of the particular classes of alkanes is performed with the help of numerical tables, 3D plots and line graphs using the statistical tools.
Detail
On multiplicative degree based topological indices for planar octahedron networks
Physical Review B ( IF 3.7 ) Pub Date: 2020-12-31 , DOI: 10.1515/mgmc-2020-0026
Abstract Chemical graph theory is a branch of graph theory in which a chemical compound is presented with a simple graph called a molecular graph. There are atomic bonds in the chemistry of the chemical atomic graph and edges. The graph is connected when there is at least one connection between its vertices. The number that describes the topology of the graph is called the topological index. Cheminformatics is a new subject which is a combination of chemistry, mathematics and information science. It studies quantitative structure-activity (QSAR) and structure-property (QSPR) relationships that are used to predict the biological activities and properties of chemical compounds. We evaluated the second multiplicative Zagreb index, first and second universal Zagreb indices, first and second hyper Zagreb indices, sum and product connectivity indices for the planar octahedron network, triangular prism network, hex planar octahedron network, and give these indices closed analytical formulas.
Detail
Synthesis and structural characterization of a novel 2D supramolecular lead coordination polymer with phenanthroline derivate and adipic acid
Physical Review B ( IF 3.7 ) Pub Date: 2021-09-28 , DOI: 10.1515/mgmc-2021-0025
A new metal-organic coordination polymer, [Pb(L)(adip)0.5] (1) was synthesized under hydrothermal conditions by using 1-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)naphthalen-2-ol (HL) and adipic acid (H2adip). The complex 1 was characterized by diffraction and elemental analyses. In complex 1, the binuclear [Pb2L2] units were formed by the OH-deprotonation bridging neighboring Pb(II) atoms, and the adipate linked the binuclear [Pb2L2] units to form a symmetric one-dimensional chain. The 1D chain was further extended to the 2D supramolecular layer structure through π-π interactions between the L ligands.
Detail
Assessment of content and chemical forms of arsenic, copper, lead, and chromium in sewage sludge compost as affected by various bulking agents
Physical Review B ( IF 3.7 ) Pub Date: 2020-04-29 , DOI: 10.1515/mgmc-2020-0006
Abstract In current study, the effect of various organic substances as bulking agents (BAs) including wheat straw, pistachio hull wastes, and tree leaves at different levels (10, 25, 45% v/v) were investigated on total concentration and chemical forms of Cu, Pb, Cr, and As in sewage sludge (SS) compost prepared by windrow method. According to the results, the composting process (with/without BAs), due to losses of SS mass and volume, increased the total concentration of heavy metals (HMs) compared to the un-composted SS sample (RSS). Evaluation of HMs chemical forms in prepared compost sample without BAs application (CSS) showed that the composting process reduced the mobility factor of As (from 28% to 20%), Pb (from 11.6% to 9.3%), and Cr (from 14.5% to 9.2%) compared to the RSS. Application of three BAs considerably decreased the mobility factor of As (17.5-18.8%), Pb (4.8-7.9%), and Cr (1.4-6.8%) compared to CSS and RSS. Changes of Cu mobility in prepared compost samples showed an unclear trend, however in some treatments, due to transferred organic fraction into exchangeable and carbonate fractions, increasing of this factor was obvious. Generally, the composting appeared to reduce As, Pb, and Cr availability by stabilizing the three metals and making them more stable and less mobile. In addition, the BAs application effect on HMs behavior of SS compost samples were so different and no specific kind of BAs can be recommended as a superior BAs in SS composting process.
Detail
Synthesis and antimalarial activity of some triphenyltin(IV) aminobenzoate compounds against Plasmodium falciparum
Physical Review B ( IF 3.7 ) Pub Date: 2021-10-02 , DOI: 10.1515/mgmc-2021-0028
This paper presents antimalarial activity of several triphenyltin(IV) aminobenzoate compounds synthesized from the reaction of triphenyltin(IV) hydroxide with 2-, 3-, and 4-aminobenzoic acid. The activity of the compounds as anti-malaria agents was evaluated using Plasmodium falciparum, and demonstrated that the compounds have about the same IC50 with that of chloroquine (2×10−3 μg/mL) applied as the positive control. The result also showed that the Plasmodium is non-resistent to the compounds synthesized, which is the opposite to chloroquine.
Detail
Some degree-based topological indices of caboxy-terminated dendritic macromolecule
Physical Review B ( IF 3.7 ) Pub Date: 2021-01-01 , DOI: 10.1515/mgmc-2021-0016
In the modern era of the chemical science, the chemical graph theory has contributed significantly to exploring the properties of the chemical compounds. Currently, the computation of the topological indices is one of the most active directions of the research in the area of the chemical graph theory. The main feature of the study of the topological indices is its its ability of predicting the various physio-chemical properties. In this article, we compute several degree-based topological indices for the caboxy-terminated dendritic macromolecule. We compute Harmonic index, atom-bond connectivity index, geometric arithmetic index, sum connectivity index, inverse sum index, symmetric division degree, and Zagreb indices for caboxy-terminated dendritic macromolecule. The obtained results have potential to predict biochemical properties such as viscosity, entropy, and boiling point.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
物理2区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
33.30 0 Science Citation Index Science Citation Index Expanded Not
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